molecular formula C18H12FN3O3 B8455576 (3-Fluorophenyl){2-[(3-nitropyridin-2-yl)amino]phenyl}methanone CAS No. 89153-98-0

(3-Fluorophenyl){2-[(3-nitropyridin-2-yl)amino]phenyl}methanone

Cat. No. B8455576
CAS RN: 89153-98-0
M. Wt: 337.3 g/mol
InChI Key: IJIFMPITVCRRFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Fluorophenyl){2-[(3-nitropyridin-2-yl)amino]phenyl}methanone is a useful research compound. Its molecular formula is C18H12FN3O3 and its molecular weight is 337.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Fluorophenyl){2-[(3-nitropyridin-2-yl)amino]phenyl}methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluorophenyl){2-[(3-nitropyridin-2-yl)amino]phenyl}methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89153-98-0

Product Name

(3-Fluorophenyl){2-[(3-nitropyridin-2-yl)amino]phenyl}methanone

Molecular Formula

C18H12FN3O3

Molecular Weight

337.3 g/mol

IUPAC Name

(3-fluorophenyl)-[2-[(3-nitropyridin-2-yl)amino]phenyl]methanone

InChI

InChI=1S/C18H12FN3O3/c19-13-6-3-5-12(11-13)17(23)14-7-1-2-8-15(14)21-18-16(22(24)25)9-4-10-20-18/h1-11H,(H,20,21)

InChI Key

IJIFMPITVCRRFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)F)NC3=C(C=CC=N3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, 45.0 g (0.209 mole) of 2-amino-3'-fluorobenzophenone was added in four portions at 15 min intervals to a stirred melt (120°-125° C.) of 38.2 g (0.241 mole) of 2-chloro-3-nitropyridine. The reaction mixture was heated at 120°-125° C. for one hr. and then at 145°-150° C. for 45 min. The mixture was cooled to 130° C. and 100 ml of toluene was added. The cooled mixture (room temperature) was diluted with 100 ml of ethyl acetate and extracted with 100 ml of 10% potassium hydroxide. The organic layer was extracted with three 100 ml portions of 3N hydrochloric acid, 100 ml of water and 50 ml of saturated sodium chloride solution, dried over sodium sulfate and concentrated in vacuo. The residue was crystallized from ethyl acetate-isopropyl ether to give 35.5 g (50%) solid. The solid was dissolved in 200 ml of methylene chloride and the solution stirred with 50 g of fluorisil for 2 hr. The mixture was filtered and the filtrate was concentrated in vacuo. A 5 g portion of the residue was recrystallized from ethyl acetate-isopropyl ether to give 4.1 g of yellow-orange solid, m.p. 98°-101° C.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
50%

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